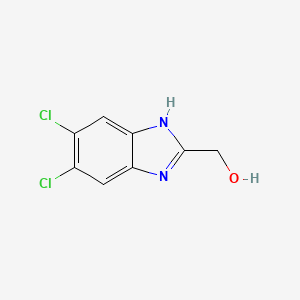

(5,6-dichloro-1H-benzimidazol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

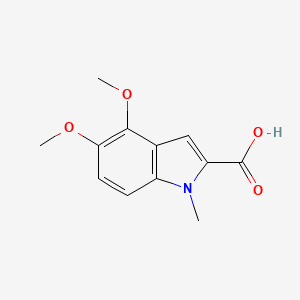

“(5,6-dichloro-1H-benzimidazol-2-yl)methanol” is a derivative of benzimidazole and is commonly used in organic synthesis and pharmaceutical research . It is a white to off-white solid that is soluble in organic solvents . It has been studied for its potential pharmacological properties, particularly as an anti-parasitic and anti-cancer agent .

Molecular Structure Analysis

The molecular structure of “(5,6-dichloro-1H-benzimidazol-2-yl)methanol” includes a benzimidazole ring with two chlorine atoms and a methanol group attached . It has shown promise in various biological studies and applications .Physical And Chemical Properties Analysis

“(5,6-dichloro-1H-benzimidazol-2-yl)methanol” is a white to off-white solid that is soluble in organic solvents . Its molecular formula is C8H7Cl3N2O and its molecular weight is 253.51300 . It has a boiling point of 474.7ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Inhibition of Casein Kinase II

This compound has been found to inhibit casein kinase II . Casein kinase II is a protein kinase that is involved in various cellular processes, including cell cycle control and DNA repair. By inhibiting this kinase, the compound could potentially be used in research related to these processes.

Blocking RNA Synthesis

5,6-Dichloro-2-(hydroxymethyl)benzimidazole has been shown to block RNA synthesis . This could make it a valuable tool in studying the process of transcription, where DNA is copied into RNA.

Adenosine Analog

The compound is an adenosine analog . Adenosine is a nucleoside that plays crucial roles in various biochemical processes, such as energy transfer and signal transduction. As an analog, this compound could be used to study these processes.

Inhibition of RNA Polymerase II

It has been used as an inhibitor of RNA Polymerase II . RNA Polymerase II is an enzyme that catalyzes the transcription of DNA to synthesize precursors of mRNA. Inhibiting this enzyme could be useful in studying gene expression and regulation.

Protein Kinase Inhibition

Further, it has been found to inhibit some protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound could be used in research related to protein modification and signal transduction.

Nucleoside Analogue Research

As a nucleoside analogue, it can be used in research to study the mechanisms of cellular regulation . Nucleoside analogues can interfere with DNA replication, making them useful tools in the study of cell growth and division.

Safety and Hazards

Zukünftige Richtungen

The future directions for “(5,6-dichloro-1H-benzimidazol-2-yl)methanol” could involve further exploration of its potential pharmacological properties, particularly as an anti-parasitic and anti-cancer agent . Additionally, its use in organic synthesis and pharmaceutical research suggests potential for development of new drug therapies .

Eigenschaften

IUPAC Name |

(5,6-dichloro-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUGSJWBRLTBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2460304.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2460307.png)

![1,3-Thiazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2460314.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)

![N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2460320.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2460325.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2460326.png)